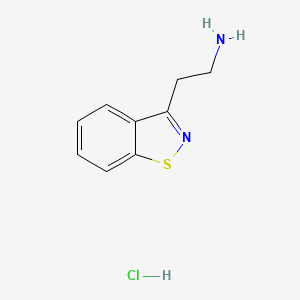

2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A series of derivatives synthesized from 2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride demonstrated antimicrobial and antifungal activities. These compounds were found to exhibit activity comparable or slightly better than traditional medicinal standards such as chloramphenicol, cefoperazone, and amphotericin B in some cases (Pejchal, Pejchalová, & Růžičková, 2015). Additionally, metal complexes with this compound showed potential in creating new antimicrobial agents (Alkuubaisi et al., 2016).

Corrosion Inhibition

Derivatives of this compound have been studied for their efficacy as corrosion inhibitors on mild steel in acidic media. These studies revealed that these compounds can prevent corrosion effectively by adsorbing on the steel surface and forming insoluble complexes with ferrous species (Tang et al., 2013). Another study demonstrated enhanced corrosion resistance of mild steel in 1 M HCl solution by trace amounts of these derivatives, achieving up to 95% inhibition efficiency at specific concentrations (Salarvand et al., 2017).

QSAR Assays and H1-Antihistamine Activity

Quantitative structure-activity relationships (QSAR) have been investigated between H1-histaminergic activity and derivatives of this compound. These studies found correlations between chromatographic and biological activity data, suggesting the potential of these compounds in designing new drugs with H1-antihistamine activity (Brzezińska & Kośka, 2003).

Catalytic C-H, N-H Coupling

The catalytic C-H, N-H coupling of azoles with amines in the presence of a copper catalyst has been explored, demonstrating the potential of this compound derivatives in synthesizing aminated products. This method offers a straightforward approach to modify the benzothiazole moiety, enhancing its utility in various synthetic applications (Monguchi et al., 2009).

Propiedades

IUPAC Name |

2-(1,2-benzothiazol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.ClH/c10-6-5-8-7-3-1-2-4-9(7)12-11-8;/h1-4H,5-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAIZYGKJIDFEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2927050.png)

![2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2927057.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2927058.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2927061.png)

![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2927063.png)

![N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide](/img/structure/B2927065.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2927070.png)